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molecular formula C8H14N2 B8517783 1-(2-Aminoethyl)2,5-dimethylpyrrole

1-(2-Aminoethyl)2,5-dimethylpyrrole

Cat. No. B8517783
M. Wt: 138.21 g/mol
InChI Key: KRDXTPPEAIDAQN-UHFFFAOYSA-N
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Patent
US04837225

Procedure details

251.1 g (1.39 mol) of 2,5-dimethyl-1-(2-acetylaminoethyl)-pyrrole, prepared as in Example 5, and 390.8 g (6.97 mol) of potassium hydroxide are heated reflux in 2.8 l of ethanol and 180 ml of water under an atmosphere of nitrogen for 4 h. After the mixture has been concentrated, the aqueous phase is extracted with methylene chloride, and the extract is fractionally distilled. Yield: 150.2 g (78% of theory), Boiling point: 70° C./0.267 mbar
Quantity
251.1 g
Type
reactant
Reaction Step One
Quantity
390.8 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
2.8 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([CH2:8][CH2:9][NH:10]C(=O)C)[C:4]([CH3:7])=[CH:5][CH:6]=1.[OH-].[K+].O>C(O)C>[NH2:10][CH2:9][CH2:8][N:3]1[C:4]([CH3:7])=[CH:5][CH:6]=[C:2]1[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
251.1 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)CCNC(C)=O
Name
Quantity
390.8 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
2.8 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated
CONCENTRATION
Type
CONCENTRATION
Details
After the mixture has been concentrated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with methylene chloride
DISTILLATION
Type
DISTILLATION
Details
the extract is fractionally distilled

Outcomes

Product
Name
Type
Smiles
NCCN1C(=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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